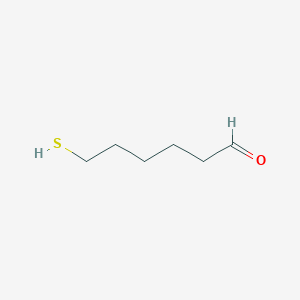
1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of an acetyl group, a bromine atom, and a hydroxyethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one typically involves the reaction of 2-acetyl-4-bromophenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyethanone group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethanone group can be oxidized to form a corresponding carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2-carboxy-4-bromophenyl)-2-hydroxyethan-1-one.
Reduction: Formation of 1-(2-acetyl-4-bromophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine atom and the hydroxyethanone group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Acetyl-4-chlorophenyl)-2-hydroxyethan-1-one
- 1-(2-Acetyl-4-fluorophenyl)-2-hydroxyethan-1-one
- 1-(2-Acetyl-4-iodophenyl)-2-hydroxyethan-1-one
Comparison: 1-(2-Acetyl-4-bromophenyl)-2-hydroxyethan-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it a valuable molecule for specific applications.
Eigenschaften
CAS-Nummer |
872611-38-6 |
|---|---|
Molekularformel |
C10H9BrO3 |
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
1-(2-acetyl-4-bromophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C10H9BrO3/c1-6(13)9-4-7(11)2-3-8(9)10(14)5-12/h2-4,12H,5H2,1H3 |
InChI-Schlüssel |
QSIVUUZTXBYECP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)Br)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B12604282.png)


![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)
![2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12604313.png)



![2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B12604337.png)

propanedinitrile](/img/structure/B12604363.png)
